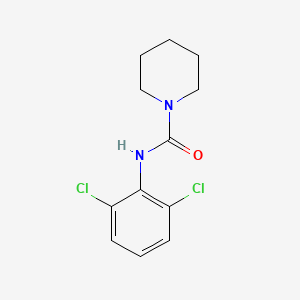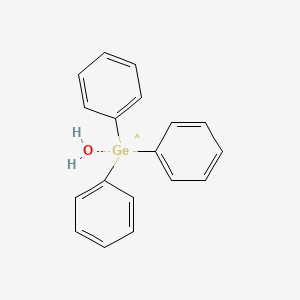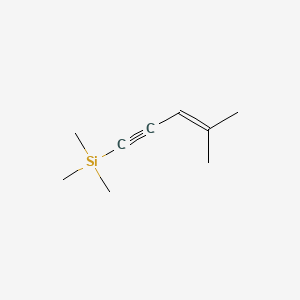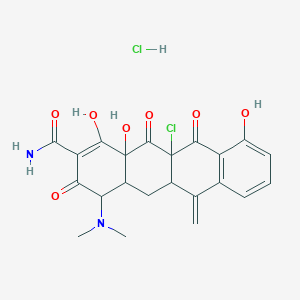![molecular formula C22H19ClO3 B11951489 4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane CAS No. 6672-60-2](/img/structure/B11951489.png)
4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane is a complex organic compound with a unique structure that includes a dioxolane ring, chlorophenoxy group, and phenylphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxy methanol.
Formation of the Dioxolane Ring: The intermediate is then reacted with a suitable diol, such as ethylene glycol, under acidic conditions to form the dioxolane ring.
Introduction of the Phenylphenyl Group: The final step involves the reaction of the dioxolane intermediate with a phenylphenyl halide under basic conditions to introduce the phenylphenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane
- 3-chloro-4-(4-Methyl-2-bromomethyl-1,3-dioxolane-2-yl)phenyl-4’-chlorophenyl ether
Uniqueness
4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
6672-60-2 |
|---|---|
Formule moléculaire |
C22H19ClO3 |
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
4-[(4-chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C22H19ClO3/c23-19-10-12-20(13-11-19)24-14-21-15-25-22(26-21)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13,21-22H,14-15H2 |
Clé InChI |
VTTSPGTWSUGSNI-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(O1)C2=CC=C(C=C2)C3=CC=CC=C3)COC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-bromoaniline](/img/structure/B11951436.png)




![triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride](/img/structure/B11951458.png)



![4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide](/img/structure/B11951483.png)

![2,5-dichloro-N-[(Z)-(4-chlorophenyl)methylidene]aniline](/img/structure/B11951493.png)
